molecular formula C17H14FN3O2 B2541240 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide CAS No. 941876-20-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide

Cat. No.: B2541240
CAS No.: 941876-20-6
M. Wt: 311.316
InChI Key: KGJIPDNRKYJAJK-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
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Scientific Research Applications

TNF-α Production Inhibition

A series of N-pyridinyl(methyl)fluorobenzamides, structurally related to the compound of interest, were synthesized and evaluated as inhibitors of TNF-α production. Although less active compared to corresponding phthalimides, several derivatives exhibited significant activity, suggesting potential applications in inflammatory and autoimmune disorders (Collin et al., 1999).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives were designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. Compounds within this class showed promising efficacy, surpassing the reference drug carbamazepine in anticonvulsant activity and exhibiting potent antidepressant properties, suggesting a potential application in the treatment of neurological disorders (Zhang et al., 2016).

Stabilization of cis-Amide Conformation

The compound demonstrates an interesting chemical property by adopting a cis amide bond in the solid state, a conformation that is solvent-dependent. This feature is particularly relevant in the study of molecular conformations and could be valuable in the development of new materials or molecular devices (Forbes et al., 2001).

Fungicidal Activity

2-Benzoyl pyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. Specific modifications on the pyrimidine ring have been shown to maintain or enhance fungicidal activity, indicating potential applications in agricultural fungicides (Lü et al., 2015).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclic compounds showed insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the versatility of pyrimidine derivatives in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary targets of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide It is suggested that nitrogen atoms in similar compounds have the capacity to readily form hydrogen bonds with biological targets .

Mode of Action

The specific mode of action for This compound A proposed mechanism for a similar compound suggests a nucleophilic attack by a hydroxide ion on the ketonic carbonyl attached to the pyridinic carbon in the 3-position of the biheterocyclic system .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been tested for in vitro antiproliferative and antiviral activity , suggesting that they may affect pathways related to cell proliferation and viral replication.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown notable cytotoxicity in hepg2 cells and thp-1 , suggesting that they may have antiproliferative effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The formation of similar compounds involves reactions in the presence of potassium hydroxide and 4-dimethylaminopyridine in refluxing ethanol , suggesting that the synthesis and stability of these compounds may be influenced by environmental conditions such as pH and temperature.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJIPDNRKYJAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)F)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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